REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][N+:4]=1[O-:10].Cl.[N-:12]=[N+:13]=[N-].[Na+]>O>[N:2]([C:3]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][N+:4]=1[O-:10])=[N+:12]=[N-:13] |f:0.1,3.4|
|
Name
|
2-amino-5-chloropyridine N-oxide hydrochloride
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1=[N+](C=C(C=C1)Cl)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
vigorously stirred above solution at such a rate that the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 100 ml
|
Type
|
TEMPERATURE
|
Details
|
was thus cooled to 0° C. to 5° C. in a salt-ice bath
|
Type
|
CUSTOM
|
Details
|
did not rise above 5° C
|
Type
|
ADDITION
|
Details
|
Immediately after the above addition
|
Type
|
CUSTOM
|
Details
|
did not rise above 5° C
|
Type
|
ADDITION
|
Details
|
When the above addition
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was continuously extracted with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
From the methylene chloride extract
|
Type
|
CUSTOM
|
Details
|
after evaporation in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1=[N+](C=C(C=C1)Cl)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |